3,4-Dichloro-n'-(3,4-dichlorobenzoyl)benzohydrazide
Overview
Description
3,4-Dichloro-n’-(3,4-dichlorobenzoyl)benzohydrazide: is an organic compound with the molecular formula C14H8Cl4N2O2 and a molecular weight of 378.038 g/mol . This compound is characterized by the presence of two benzoyl groups, each substituted with two chlorine atoms at the 3 and 4 positions, and linked by a hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-n’-(3,4-dichlorobenzoyl)benzohydrazide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3,4-dichlorobenzohydrazide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of 3,4-Dichloro-n’-(3,4-dichlorobenzoyl)benzohydrazide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-n’-(3,4-dichlorobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3,4-Dichloro-n’-(3,4-dichlorobenzoyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-n’-(3,4-dichlorobenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3,4-Dichlorobenzohydrazide
- 3,4-Dichlorobenzoyl chloride
- 3,4-Dichlorobenzamide
Comparison: 3,4-Dichloro-n’-(3,4-dichlorobenzoyl)benzohydrazide is unique due to the presence of two benzoyl groups linked by a hydrazide group, which imparts distinct chemical properties and reactivity. Compared to 3,4-Dichlorobenzohydrazide, it has enhanced stability and a broader range of applications. The additional benzoyl group also allows for more complex interactions and reactions .
Properties
IUPAC Name |
3,4-dichloro-N'-(3,4-dichlorobenzoyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4N2O2/c15-9-3-1-7(5-11(9)17)13(21)19-20-14(22)8-2-4-10(16)12(18)6-8/h1-6H,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTOEJTZGHGOKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951102 | |
Record name | 3,4-Dichloro-N-[(3,4-dichlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28455-14-3 | |
Record name | NSC91568 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichloro-N-[(3,4-dichlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BIS-(3,4-DICHLOROBENZOYL)-HYDRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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